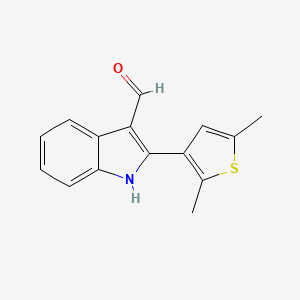
2-(2,5-dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound that features both a thiophene and an indole moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique electronic properties . The indole ring is a common structural motif in many natural products and pharmaceuticals, contributing to the compound’s potential biological activity.
準備方法
The synthesis of 2-(2,5-dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring followed by its functionalization to introduce the indole moiety. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the carbon-carbon bonds . Industrial production methods may employ similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2-(2,5-Dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, particularly at the 3-position, due to the electron-donating effects of the methyl groups. Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Major products formed include carboxylic acids, alcohols, and various substituted thiophenes.
科学的研究の応用
2-(2,5-Dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2-(2,5-dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde is not fully elucidated, but it likely involves interactions with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the thiophene ring may contribute to the compound’s electronic properties, affecting its binding affinity and activity . Further research is needed to fully understand the molecular targets and pathways involved.
類似化合物との比較
Similar compounds include other thiophene-indole derivatives, such as 2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile and bis(2,5-dimethylthiophen-3-yl)acetylene These compounds share structural similarities but differ in their specific functional groups and electronic properties
生物活性
2-(2,5-Dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound that combines features of both thiophene and indole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and material science. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- IUPAC Name: this compound
- CAS Number: 590390-92-4
- Molecular Formula: C15H13NOS
- Molecular Weight: 255.34 g/mol
The biological activity of this compound is thought to involve interactions with various molecular targets. The indole moiety is known to interact with multiple biological receptors, potentially influencing signaling pathways related to cell growth and apoptosis. The thiophene ring enhances the compound's electronic properties, which may affect its binding affinity and overall biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of this compound may exhibit significant anticancer properties. For instance, research has shown that certain thiophene-indole derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of cellular pathways that control cell proliferation and survival.
Case Study:
In a study evaluating the cytotoxic effects of various indole derivatives, it was found that compounds with similar structural features to this compound displayed promising results against different cancer cell lines. The IC50 values for these compounds were determined using the MTT assay, revealing effective concentrations in the low micromolar range.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity, which is a common property among many indole derivatives. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Research Findings:
A comparative analysis indicated that compounds featuring the indole scaffold often exhibit inhibitory effects on cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This suggests that this compound could be explored further for its anti-inflammatory potential .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other thiophene-indole derivatives.
特性
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-9-7-12(10(2)18-9)15-13(8-17)11-5-3-4-6-14(11)16-15/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKBHWROXFLCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=C(C3=CC=CC=C3N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














